
1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine
Overview
Description
1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This compound is characterized by a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through a Simmons-Smith reaction or other cyclopropanation methods.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine can be compared with other similar compounds, such as:
®-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine: This enantiomer has similar chemical properties but may exhibit different biological activities due to its stereochemistry.
(S)-(-)-1-Benzyl-3-pyrrolidinol: This compound has a similar pyrrolidine ring structure but lacks the cyclopropane ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral compound with significant potential in medicinal chemistry, particularly concerning its interactions with various biological targets. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural configuration that includes a cyclopropane ring and a pyrrolidine moiety. Its chemical formula is represented as follows:
This compound's distinctive properties arise from the presence of both a benzyl group and a cyclopropylamine structure, which influences its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of various receptors and enzymes, particularly those involved in neurological pathways. The compound has been shown to bind selectively to certain receptors, influencing neurotransmitter release and uptake .
Key Mechanisms:
- Receptor Interaction : The compound interacts with neurotransmitter receptors, potentially affecting synaptic transmission.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. SAR studies have identified several analogs with varying degrees of potency and selectivity.
Compound Name | Structural Features | Biological Activity |
---|---|---|
(S)-N-Benzyl-3-hydroxypyrrolidine | Hydroxyl group on pyrrolidine | Enhanced solubility |
1-(2-Methylbenzyl)pyrrolidin-3-amine | Methyl substitution on benzene | Altered receptor selectivity |
(R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine | Fluorine substitution | Increased metabolic stability |
These analogs demonstrate how modifications to the core structure can lead to significant changes in biological activity, highlighting the importance of specific functional groups in mediating effects .
Case Study: Anticonvulsant Activity
A study investigated the anticonvulsant properties of this compound in a mouse model. The compound exhibited notable anticonvulsant activity, with an effective dose (ED50) comparable to established anticonvulsants like phenobarbital. In particular, the compound showed an ED50 value around 30 mg/kg in the maximal electroshock (MES) test .
Table: Anticonvulsant Activity Comparison
Compound | ED50 (mg/kg) | Reference |
---|---|---|
This compound | 30 | Current Study |
Phenobarbital | 22 | Choi et al., 1996 |
This study underscores the potential therapeutic applications of this compound in treating seizure disorders.
Applications in Medicine
The ongoing research into this compound suggests several potential applications:
Properties
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWGPQILYTQHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2(CC2)N)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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